5-Nitropicolinic acid

Description

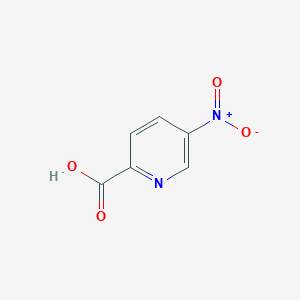

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-6(10)5-2-1-4(3-7-5)8(11)12/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYRCTVBMNXTBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334367 | |

| Record name | 5-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30651-24-2 | |

| Record name | 5-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Nitropicolinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-Nitropicolinic Acid

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of this compound. The information is curated for professionals in research and development, with a focus on data presentation, experimental context, and logical relationships.

Chemical and Physical Properties

This compound, also known as 5-nitropyridine-2-carboxylic acid, is a heterocyclic building block with significant applications in medicinal and agricultural chemistry.[1][2] Its chemical structure, featuring a pyridine ring substituted with a carboxylic acid and a nitro group, imparts a unique electronic and steric profile.

Identifiers and General Properties

| Property | Value | Source(s) |

| IUPAC Name | 5-nitropyridine-2-carboxylic acid | [3] |

| Synonyms | 5-Nitro-2-picolinic acid, 5-Nitropyridine-2-carboxylic acid | [2][4] |

| CAS Number | 30651-24-2 | [2][3][4][5][6] |

| Molecular Formula | C₆H₄N₂O₄ | [2][3][4][6][7] |

| Molecular Weight | 168.11 g/mol | [2][3][4][6][7] |

| Appearance | White to off-white or light yellow solid/powder | [2][4] |

Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 215-220 °C | [4][5] |

| Boiling Point (Predicted) | 389.8 ± 27.0 °C | [4] |

| Density (Predicted) | 1.570 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 2.71 ± 0.13 | [4] |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) | [4] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2][4] |

Biological and Chemical Reactivity

This compound serves as a versatile synthetic intermediate and a ligand in coordination chemistry. The electron-withdrawing nature of the nitro group significantly influences its reactivity and biological activity.[1]

Synthetic Utility

It is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and antibacterial agents.[2] Additionally, it is utilized in the formulation of agrochemicals, such as pesticides and herbicides.[2]

Coordination Chemistry

The pyridine nitrogen and the carboxylate oxygen atoms of this compound act as a bidentate chelating agent, forming stable complexes with a variety of metal ions.[1] This property is fundamental to its application in the development of:

-

MRI contrast agents[1]

-

Radiopharmaceuticals[1]

-

Materials with potential anticancer and anti-inflammatory properties[8]

Biological Activity

Recent studies have explored the therapeutic potential of this compound and its metal complexes:

-

Anticancer Properties : Metal complexes of this compound have been tested against various cancer cell lines, including melanoma (B16-F10), colon cancer (HT29), liver cancer (HepG2), and prostate cancer (PC-3).[8][9] A cadmium(II) complex, in particular, showed promising activity against B16-F10 cells.[8] The free this compound ligand has also demonstrated a toxic effect on tumoral cell lines.[9]

-

Anti-inflammatory Activity : Several metal complexes of this compound have exhibited promising anti-inflammatory activity in studies using RAW 264.7 cells.[8]

Experimental Protocols

While detailed, step-by-step experimental protocols are often proprietary or specific to a particular publication, the following section outlines the general methodologies cited in the literature for the synthesis and investigation of this compound.

Synthesis of this compound Monohydrate

A reported method for the preparation of this compound monohydrate crystals involves the following general steps:

-

Dissolution : this compound is dissolved in a suitable solvent, such as Tetrahydrofuran (THF).

-

Stirring : The solution is stirred for a period to ensure complete dissolution.

-

Filtration : The solution is filtered to remove any insoluble impurities.

-

Crystallization : The filtrate is allowed to evaporate slowly in the air at room temperature.

-

Harvesting : After a few days, colorless crystals of this compound monohydrate are harvested.[10]

General Synthesis of Nitropicolinic Acids

The synthesis of nitropicolinic acids often involves the nitration of a picolinic acid precursor. For example, the synthesis of 4-nitropicolinic acid N-oxide involves the nitration of picolinic acid N-oxide using a mixture of concentrated sulfuric acid and fuming nitric acid, followed by heating.[11]

Biological Assays

The evaluation of the biological activity of this compound and its derivatives typically involves standard in vitro assays:

-

Anticancer Activity : The potential anticancer activity is commonly assessed using cytotoxicity assays, such as the MTT assay, against a panel of human cancer cell lines. The results are often reported as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells.

-

Anti-inflammatory Activity : The anti-inflammatory effects can be evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

Logical Relationships and Applications

The properties of this compound give rise to its diverse applications. The following diagram illustrates the logical flow from its core chemical features to its various uses.

Conclusion

This compound is a molecule of significant interest due to its versatile chemical reactivity and emerging biological activities. Its role as a synthetic intermediate in the pharmaceutical and agricultural industries is well-established. Furthermore, its ability to form stable metal complexes opens up new avenues for the design of novel therapeutic agents and advanced materials. Further research into its mechanisms of action and the development of more detailed synthetic and analytical protocols will undoubtedly expand its applications in science and technology.

References

- 1. 6-Methyl-5-nitropicolinic Acid|24194-98-7|Research Chemical [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C6H4N2O4 | CID 520488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Nitropyridine-2-carboxylic acid | 30651-24-2 [chemicalbook.com]

- 5. 30651-24-2 5-Nitro-2-picolinic acid AKSci V0631 [aksci.com]

- 6. scbt.com [scbt.com]

- 7. CAS Number 30651-24-2 [emolecules.com]

- 8. Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on this compound - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Potential antiprostatic performance of novel lanthanide-complexes based on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. irl.umsl.edu [irl.umsl.edu]

5-Nitropicolinic Acid: A Technical Guide for Researchers

CAS Number: 30651-24-2

Chemical Structure:

Synonyms: 5-Nitro-2-pyridinecarboxylic acid

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C6H4N2O4 | --INVALID-LINK-- |

| Molecular Weight | 168.11 g/mol | --INVALID-LINK-- |

| Appearance | White to orange to green powder/crystal | TCI America |

| Melting Point | 218-220 °C | ChemicalBook |

| Solubility | Soluble in dimethyl sulfoxide | ChemicalBook |

| pKa (Predicted) | 2.71 ± 0.13 | ChemicalBook |

Synthesis and Characterization

Synthesis of this compound

A common route for the synthesis of this compound involves the nitration of a picolinic acid derivative. While a specific, detailed, and publicly available protocol for the direct synthesis of this compound is not readily found in the reviewed literature, a general and relevant procedure is the nitration of picolinic acid N-oxide, which can be adapted.

Experimental Protocol: Nitration of Picolinic Acid N-Oxide (Adapted for this compound Synthesis)

-

Materials: Picolinic acid, concentrated sulfuric acid, fuming nitric acid.

-

Procedure:

-

In a flask equipped with a stirrer and cooled in an ice bath, slowly add picolinic acid to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid. The temperature should be maintained below 10 °C during the addition.

-

After the addition is complete, the reaction mixture is carefully heated to a temperature range of 120-130 °C for approximately 2.5 hours.

-

The mixture is then cooled to room temperature and poured into ice water.

-

The resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

-

Note: This is a generalized procedure and requires optimization and safety precautions, particularly when handling strong acids and performing nitration reactions.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using a combination of analytical techniques.

Table 2: Analytical Methods for the Characterization of this compound

| Technique | Purpose | Expected Observations |

| 1H NMR | Structural confirmation | Signals corresponding to the protons on the pyridine ring. |

| 13C NMR | Structural confirmation | Signals corresponding to the carbon atoms of the pyridine ring and the carboxyl group. |

| FT-IR Spectroscopy | Functional group identification | Characteristic absorption bands for O-H (carboxyl), C=O (carboxyl), N-O (nitro group), and C=N and C=C (pyridine ring) vibrations. |

| Mass Spectrometry | Molecular weight determination | A molecular ion peak corresponding to the molecular weight of this compound. |

| HPLC | Purity assessment | A single major peak indicating the purity of the compound. |

Applications in Drug Development

This compound serves as a versatile ligand in coordination chemistry, forming stable complexes with various metal ions. These metal complexes have garnered significant interest in drug development due to their potential therapeutic properties, particularly as anticancer and anti-inflammatory agents.

Anticancer and Anti-inflammatory Activity of Metal Complexes

Several studies have demonstrated the potential of metal complexes of this compound as therapeutic agents. A new family of six complexes based on this compound (5-npic) and transition metals has been synthesized and characterized: [M(5-npic)2]n (MII = Mn (1) and Cd (2)), [Cu(5-npic)2]n (3), and [M(5-npic)2(H2O)2] (MII = Co (4), Ni (5), and Zn (6))[1]. The anticancer activity of these complexes was evaluated against several cancer cell lines.

Table 3: In Vitro Anticancer Activity of this compound Metal Complexes (IC50 values in µg/mL) [1]

| Compound | B16-F10 (Melanoma) | HT29 (Colon Cancer) | HepG2 (Liver Cancer) |

| Cd(II) Complex (2) | 26.94 | > 100 | > 100 |

| Co(II) Complex (4) | 45.10 | > 100 | > 100 |

Furthermore, the anti-inflammatory potential of these complexes was assessed.

Table 4: In Vitro Anti-inflammatory Activity of this compound Metal Complexes (IC50 NO in µg/mL) [1]

| Compound | RAW 264.7 (Macrophage) |

| Cd(II) Complex (2) | 5.38 |

| Cu(II) Complex (3) | 24.10 |

| Zn(II) Complex (6) | 17.63 |

Lanthanide complexes of this compound have also been investigated for their potential as anticancer agents against prostatic cancer cell lines[2].

Experimental Protocol: Synthesis of Metal Complexes with this compound (General Procedure)

-

Materials: this compound, a salt of the desired metal (e.g., cadmium chloride, cobalt chloride), a suitable solvent (e.g., methanol, ethanol).

-

Procedure:

-

A solution of this compound in the chosen solvent is prepared.

-

A solution of the metal salt in the same solvent is added to the ligand solution.

-

The reaction mixture is stirred, often with heating, for a specified period to allow for complex formation.

-

The resulting precipitate of the metal complex is collected by filtration, washed with the solvent, and dried.

-

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Lines: B16-F10, HT29, HepG2, or other relevant cancer cell lines.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the this compound metal complexes for a specified duration (e.g., 24, 48, or 72 hours).

-

Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

After incubation, the formazan crystals formed are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

-

Logical Workflow and Potential Signaling Pathway

The development and evaluation of this compound and its derivatives as potential therapeutic agents follow a logical workflow. This begins with the synthesis and characterization of the parent compound and its metal complexes, followed by in vitro and in vivo evaluation of their biological activities.

Experimental workflow for the development of this compound-based therapeutics.

While the precise signaling pathways affected by this compound and its metal complexes are not yet fully elucidated, based on the known mechanisms of other anticancer agents, a plausible hypothesis involves the induction of apoptosis and cell cycle arrest. The diagram below illustrates a potential signaling cascade that could be investigated.

Hypothesized signaling pathway for the anticancer activity of this compound metal complexes.

References

- 1. Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on this compound - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00265B [pubs.rsc.org]

- 2. Potential antiprostatic performance of novel lanthanide-complexes based on this compound - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 5-Nitropicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 5-Nitropicolinic acid, a key building block in medicinal and materials chemistry. The document details a reliable synthetic route, comprehensive characterization data, and the associated analytical protocols.

Physicochemical Properties of this compound

This compound, also known as 5-nitropyridine-2-carboxylic acid, is a crystalline solid soluble in dimethyl sulfoxide.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 5-nitropyridine-2-carboxylic acid | [2] |

| CAS Number | 30651-24-2 | [2] |

| Molecular Formula | C₆H₄N₂O₄ | [2] |

| Molecular Weight | 168.11 g/mol | [2] |

| Appearance | White to off-white powder | [3] |

| Purity | >98.0% (HPLC) | |

| Storage Temperature | 0-8°C | [3] |

Synthesis of this compound

A reliable and reproducible method for the synthesis of this compound is the oxidation of 2-methyl-5-nitropyridine. This two-step process begins with the synthesis of the 2-methyl-5-nitropyridine precursor, followed by its oxidation to the desired carboxylic acid.

Experimental Protocol: Synthesis of 2-methyl-5-nitropyridine

This procedure is adapted from a known method for the synthesis of 2-methyl-5-nitropyridine from 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester.[4]

Materials:

-

2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester

-

20% aqueous sulfuric acid

-

Dilute sodium hydroxide solution

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

To 12.0 g (42.5 mmol) of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester, add 120 mL of cold 20% aqueous sulfuric acid.

-

Heat the mixture to 100°C for 2 hours.

-

Cool the reaction mixture and add it to a cold, dilute sodium hydroxide solution, adjusting the pH to approximately 10.

-

Extract the aqueous layer with dichloromethane (4 x 50 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield 2-methyl-5-nitropyridine as a brown solid (yield: ~83%).[4]

Experimental Protocol: Oxidation of 2-methyl-5-nitropyridine to this compound

This is a general procedure for the oxidation of a methyl group on a pyridine ring to a carboxylic acid.

Materials:

-

2-methyl-5-nitropyridine

-

Potassium permanganate (KMnO₄)

-

Water

-

Sulfuric acid (concentrated)

-

Sodium bisulfite

Procedure:

-

In a round-bottom flask, suspend 2-methyl-5-nitropyridine in water.

-

Heat the suspension to reflux.

-

Slowly add a solution of potassium permanganate in water to the refluxing suspension over several hours.

-

Continue refluxing until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter off the manganese dioxide precipitate.

-

Acidify the filtrate with concentrated sulfuric acid to a pH of 2-3.

-

If any unreacted permanganate is present (indicated by a purple color), add a small amount of sodium bisulfite until the solution is colorless.

-

Cool the acidified solution in an ice bath to precipitate the this compound.

-

Collect the product by filtration, wash with cold water, and dry under vacuum.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections provide expected data and detailed protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR spectra recorded in DMSO-d₆.[1]

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~9.2 | d | H-6 |

| ~8.6 | dd | H-4 |

| ~8.3 | d | H-3 |

| ~14.0 | br s | COOH |

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O |

| ~152 | C-2 |

| ~146 | C-6 |

| ~141 | C-5 |

| ~132 | C-4 |

| ~125 | C-3 |

Experimental Protocol: NMR Spectroscopy

-

Prepare a sample by dissolving approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software, referencing the chemical shifts to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Assignment |

| 3100-2500 | O-H stretch (carboxylic acid) |

| ~1710 | C=O stretch (carboxylic acid) |

| ~1530 | Asymmetric NO₂ stretch |

| ~1350 | Symmetric NO₂ stretch |

| ~1600, ~1470 | C=C and C=N ring stretching |

Experimental Protocol: IR Spectroscopy

-

Record the IR spectrum of the solid this compound using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Ensure the ATR crystal is clean before placing a small amount of the sample onto it.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Mass Spectrometry Data

| m/z | Assignment |

| 168 | [M]⁺ (Molecular ion) |

| 124 | [M-CO₂]⁺ |

Experimental Protocol: Mass Spectrometry

-

Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

-

Acquire the mass spectrum in the appropriate mass range.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

References

Navigating the Solubility Landscape of 5-Nitropicolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core physicochemical property of 5-Nitropicolinic acid solubility. Understanding the solubility of this compound in various common solvents is critical for its application in organic synthesis, medicinal chemistry, and materials science. This document provides a summary of available solubility data, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Data Presentation: Solubility Profile

Quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, qualitative descriptions and data for structurally related compounds provide valuable insights. The following table summarizes the available information.

| Solvent | Chemical Class | This compound Solubility | Picolinic Acid Solubility (g/L at 20°C)[1] | Notes |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble[2] | - | Often used for preparing stock solutions. |

| Water | Protic | Insoluble (for related 6-Methyl-5-nitropicolinic acid)[3] | 887[1] | The nitro group significantly decreases aqueous solubility compared to the parent compound. |

| Ethanol | Alcohol (Protic) | - | 63[1] | Expected to have some solubility. |

| Methanol | Alcohol (Protic) | - | - | Expected to have some solubility. |

| Dichloromethane (DCM) | Halogenated | Soluble (for related 6-Methyl-5-nitropicolinic acid)[3] | - | A common solvent for organic reactions. |

| Chloroform | Halogenated | Soluble (for related 6-Methyl-5-nitropicolinic acid)[3] | Soluble[4] | Another common solvent for organic reactions. |

| Ethyl Acetate | Ester | - | - | A moderately polar aprotic solvent. |

| Acetone | Ketone | - | - | A polar aprotic solvent. |

Experimental Protocols

Accurate determination of solubility is paramount for various research and development applications. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Equilibrium Solubility Determination via Shake-Flask Method

This is considered the gold standard for determining thermodynamic solubility[5].

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Vials with screw caps

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or incubator set to the desired constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

After equilibration, allow the samples to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to remove all undissolved particles.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method (see below).

-

Perform the experiment in triplicate to ensure reproducibility.

Quantification by UV-Vis Spectrophotometry

This method is suitable if this compound has a chromophore that absorbs light in the UV-Visible range and does not interfere with the solvent's absorbance.

Objective: To determine the concentration of a saturated solution of this compound.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration. The curve should be linear in the desired concentration range (Beer-Lambert Law).

-

Sample Analysis: Dilute the filtered saturated solution (from the shake-flask method) with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the same λmax.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying the concentration of a compound in solution[6][7][8].

Objective: To accurately determine the concentration of this compound in a saturated solution.

Procedure:

-

Method Development: Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject each standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject a known volume of the filtered saturated solution (from the shake-flask method) into the HPLC system.

-

Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. Picolinic acid, 99% | Fisher Scientific [fishersci.ca]

- 2. 5-Nitropyridine-2-carboxylic acid | 30651-24-2 [chemicalbook.com]

- 3. 6-Methyl-5-nitropicolinic Acid|24194-98-7|Research Chemical [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pharmaguru.co [pharmaguru.co]

- 8. improvedpharma.com [improvedpharma.com]

safety and handling of 5-Nitropicolinic acid

An In-depth Technical Guide to the Safety and Handling of 5-Nitropicolinic Acid

Introduction

This compound (CAS No: 30651-24-2) is a nitro-substituted derivative of picolinic acid.[1][2] It belongs to the class of picolinic acids, which are derivatives of pyridine.[3] With the molecular formula C6H4N2O4 and a molecular weight of 168.11 g/mol , this compound is a solid at room temperature.[1][2] It is utilized in chemical research and development, particularly as an intermediate in organic synthesis and as a ligand in coordination chemistry.[4] The presence of the nitro group and the carboxylic acid functional group contributes to its specific chemical reactivity and requires careful safety and handling procedures.[3] This guide provides a comprehensive overview of the safety protocols, hazard information, and handling procedures for this compound, intended for researchers, scientists, and drug development professionals.

Section 1: Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental to its safe handling and storage. The compound is a solid, often appearing as a light yellow or crystalline solid.[3] It is soluble in organic solvents like dimethyl sulfoxide but not in water.[2][4]

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C6H4N2O4 | [1][2] |

| Molecular Weight | 168.11 g/mol | [1][2] |

| Physical State | Solid, Crystalline Solid | [3] |

| Color | Light Yellow | [2][3] |

| Melting Point | 218-220°C | [2] |

| Boiling Point | 389.8 ± 27.0 °C (Predicted) | [2] |

| Solubility | Soluble in dimethyl sulfoxide.[2] Insoluble in water.[4] | |

| pKa | 2.71 ± 0.13 (Predicted) | [2] |

| Density | 1.570 ± 0.06 g/cm³ (Predicted) | [2] |

| CAS Number | 30651-24-2 | [1][2] |

Section 2: Hazard Identification and Classification

This compound is classified as hazardous. The primary hazards include irritation to the skin, eyes, and respiratory system.[5] It is harmful if swallowed.[1][6]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 | Warning |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 | Warning |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation | GHS07 | Warning |

The following diagram illustrates the primary routes of exposure and the corresponding acute health effects.

Caption: Routes of exposure and resulting acute health effects.

Section 3: First Aid Measures

Immediate first aid is crucial in the event of exposure. The following table outlines the recommended procedures.

Table 3: First Aid Protocols for this compound Exposure

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open.[8][9] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[8][9] |

| Skin Contact | Remove all contaminated clothing immediately.[11] Wash the affected area with plenty of soap and water.[8][12] If skin irritation persists, seek medical attention.[6][8] |

| Inhalation | Move the exposed person to fresh air at once.[8][12] If breathing is difficult, administer oxygen.[8] If the victim is not breathing, perform artificial respiration.[8][12] Seek immediate medical attention.[8] |

| Ingestion | Do NOT induce vomiting.[8][9] Rinse mouth thoroughly with water.[9] If the victim is conscious, have them drink water.[11] Seek immediate medical attention.[8][9] |

Section 4: Firefighting Measures

While this compound itself may be combustible at high temperatures, it is not highly flammable.[8]

-

Suitable Extinguishing Media: Use dry chemical powder, water spray, fog, or foam.[8][10] For small fires, DRY chemical powder is recommended.[8]

-

Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.[8][9]

-

Specific Hazards: In case of a fire, hazardous combustion products can be released, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[8]

-

Protective Equipment for Firefighters: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[10][13]

Section 5: Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.

-

Personal Precautions: Wear appropriate personal protective equipment (PPE), including gloves, splash goggles, and a dust respirator.[8] Avoid generating dust and ensure adequate ventilation. Keep unnecessary personnel away from the spill area.[10][14]

-

Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.[10]

-

Methods for Cleaning Up:

-

Small Spill: Use appropriate tools to carefully sweep or scoop the spilled solid into a convenient, labeled waste disposal container.[8]

-

Large Spill: Use a shovel to place the material into a suitable waste disposal container.[8] Avoid actions that generate dust. After collection, clean the affected area.

-

The following workflow outlines the procedure for handling an accidental spill.

Caption: Workflow for responding to an accidental spill.

Section 6: Handling and Storage

Proper handling and storage are essential to maintain the chemical's integrity and ensure personnel safety.

Handling:

-

Do not breathe dust.[8] If ventilation is insufficient, wear suitable respiratory equipment.[8]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[6][9]

-

Ground all equipment containing the material to prevent static discharge.[8]

Storage:

-

Keep containers tightly closed and dry.[8]

-

Store away from heat, sources of ignition, and direct sunlight.[5][8]

-

Store separately from incompatible materials such as strong oxidizing agents.[5][16]

-

Store in a segregated and approved area, potentially in a locked safety cabinet.[8][11]

Section 7: Exposure Controls & Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are critical for minimizing exposure risk.

-

Engineering Controls: Use process enclosures or local exhaust ventilation to keep airborne levels below exposure limits.[8] Ensure eyewash stations and safety showers are readily available.[13][14]

Table 4: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety splash goggles or safety glasses with side shields.[8][17] A face shield may be required for tasks with a higher splash risk.[5][18] |

| Skin Protection | Wear a lab coat and protective gloves (e.g., nitrile or butyl rubber).[8][19] For larger quantities, an impervious apron may be necessary. |

| Respiratory Protection | A NIOSH-approved dust respirator should be used if ventilation is inadequate or if dust is generated.[5][8][18] |

| Hand Protection | Chemical-resistant gloves are mandatory.[8] Ensure gloves are inspected before use and replaced if damaged.[17][18] |

The following diagram illustrates the relationship between the chemical's hazards and the required PPE.

References

- 1. This compound | C6H4N2O4 | CID 520488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Nitropyridine-2-carboxylic acid | 30651-24-2 [chemicalbook.com]

- 3. CAS 13509-19-8: Nitropicolinicacid | CymitQuimica [cymitquimica.com]

- 4. 6-Methyl-5-nitropicolinic Acid|24194-98-7|Research Chemical [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. hmdb.ca [hmdb.ca]

- 9. media.laballey.com [media.laballey.com]

- 10. itwreagents.com [itwreagents.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. ehs.berkeley.edu [ehs.berkeley.edu]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 19. leelinework.com [leelinework.com]

A Technical Guide to High-Purity 5-Nitropicolinic Acid for Researchers and Drug Development Professionals

Introduction: 5-Nitropicolinic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique electronic and steric properties, arising from the presence of both a carboxylic acid and a nitro group on the pyridine ring, make it a versatile starting material for the synthesis of a wide range of biologically active molecules. This technical guide provides an in-depth overview of commercially available high-purity this compound, its applications in drug development, detailed experimental protocols, and its relevance in targeting key signaling pathways.

Commercial Suppliers and Specifications

For researchers and drug development professionals, sourcing high-purity this compound is a critical first step. A variety of chemical suppliers offer this compound with different purity levels and in various quantities. Below is a comparative table of prominent commercial suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Notes |

| Sigma-Aldrich | 6-Chloro-5-nitropicolinic acid | 353277-27-7 | C₆H₃ClN₂O₄ | 202.55 | ≥98% | Derivative of this compound. Certificate of Analysis available. |

| BenchChem | 6-Methyl-5-nitropicolinic acid | 24194-98-7 | C₇H₆N₂O₄ | 182.13 | High-purity | Building block for complex heterocyclic structures.[1] |

| TCI Chemicals | This compound | 30651-24-2 | C₆H₄N₂O₄ | 168.11 | >98.0% (HPLC) | --- |

| Santa Cruz Biotechnology | This compound | 30651-24-2 | C₆H₄N₂O₄ | 168.11 | --- | --- |

| Combi-Blocks | This compound | 30651-24-2 | C₆H₄N₂O₄ | 168.11 | --- | --- |

Applications in Drug Discovery and Medicinal Chemistry

This compound and its derivatives are key intermediates in the synthesis of novel therapeutic agents. The nitro group can be readily reduced to an amino group, providing a handle for further chemical modifications. This functionality has been exploited in the development of inhibitors for various signaling pathways implicated in diseases such as cancer.

One of the most significant applications is in the synthesis of inhibitors for the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway .[2][3][4][5][6] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[4][5][6] this compound serves as a scaffold to construct molecules that can bind to the ATP-binding pocket of these kinases, thereby inhibiting their activity.

Furthermore, 5-nitropicolinate has been utilized as a ligand in coordination chemistry to synthesize metal complexes with potential anticancer and anti-inflammatory properties.[1] Studies have shown that cadmium(II) complexes of 5-nitropicolinate exhibit promising activity against melanoma, colon, and liver cancer cell lines.[1]

Experimental Protocols

General Synthesis of this compound Derivatives

The following is a general procedure adapted from the synthesis of related aminopicolinic acids, which involves the nitration of a picolinic acid N-oxide precursor.[7]

Materials:

-

Picolinic acid N-oxide

-

Fuming Nitric Acid

-

Sulfuric Acid

-

Palladium on Carbon (Pd/C)

-

Hydrogen Gas

-

Glacial Acetic Acid

-

Acetic Anhydride

-

Standard laboratory glassware and equipment

Procedure:

-

Nitration: In a suitable reaction vessel, carefully add picolinic acid N-oxide to a mixture of fuming nitric acid and sulfuric acid at a controlled temperature. The reaction mixture is typically stirred for several hours to ensure complete nitration.

-

Work-up: After the reaction is complete, the mixture is carefully poured onto ice to precipitate the nitrated product. The solid is then filtered, washed with cold water, and dried.

-

Reduction (optional, for amino derivatives): The synthesized 4-nitropicolinic acid N-oxide can be reduced to the corresponding aminopicolinic acid via catalytic hydrogenation.[7] The nitrated compound is dissolved in a mixture of glacial acetic acid and acetic anhydride, and then subjected to hydrogenation in the presence of a Pd/C catalyst under hydrogen pressure.[7]

-

Purification: The final product is purified by recrystallization from an appropriate solvent system, such as a mixture of water and ethanol.[7]

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the purification and analysis of this compound and its derivatives. The following is a general protocol for reversed-phase HPLC.

Instrumentation and Columns:

Mobile Phase:

-

A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer with an acidic pH) and an organic solvent like methanol or acetonitrile.[9][10]

-

The exact ratio and gradient can be optimized to achieve the best separation.

General Procedure:

-

Sample Preparation: Dissolve the crude this compound in the mobile phase or a compatible solvent.

-

Injection: Inject the sample onto the HPLC column.

-

Elution: Run a gradient or isocratic elution to separate the components.

-

Detection: Monitor the elution profile using a UV detector at a suitable wavelength.

-

Fraction Collection: Collect the fractions corresponding to the desired peak.

-

Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified product.

Analytical Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation and purity assessment of this compound.

-

¹H NMR: The proton NMR spectrum of a picolinic acid derivative will typically show characteristic signals for the protons on the pyridine ring. The chemical shifts and coupling constants of these protons provide valuable information about the substitution pattern.[11][12][13][14]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms in the pyridine ring and the carboxylic acid group.[11][12][13][14] The chemical shift of the carboxylic carbon is typically in the downfield region.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the synthesis of a potential PI3K inhibitor from a this compound derivative and its subsequent role in the PI3K/Akt/mTOR signaling pathway.

References

- 1. 6-Methyl-5-nitropicolinic Acid|24194-98-7|Research Chemical [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. acendhealth.com [acendhealth.com]

- 5. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma Metabolism [mdpi.com]

- 7. irl.umsl.edu [irl.umsl.edu]

- 8. Method Development for RP HPLC of Zwitterionic Compounds - Chromatography Forum [chromforum.org]

- 9. pharmacophorejournal.com [pharmacophorejournal.com]

- 10. helixchrom.com [helixchrom.com]

- 11. rsc.org [rsc.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. scispace.com [scispace.com]

- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Thermal Stability and Decomposition of 5-Nitropicolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitropicolinic acid, a substituted pyridine carboxylic acid, is a molecule of interest in medicinal chemistry and materials science due to its potential role as a ligand in coordination complexes and as a building block for novel therapeutic agents. Understanding the thermal stability and decomposition profile of this compound is critical for its safe handling, formulation, and application in drug development and other fields where thermal stress may be encountered. This technical guide provides a comprehensive overview of the thermal properties of this compound, drawing upon available literature and the established behavior of related compounds.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential before delving into its thermal characteristics.

| Property | Value | Source |

| Molecular Formula | C₆H₄N₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 168.11 g/mol | --INVALID-LINK-- |

| Appearance | White to Orange to Green powder to crystal | ChemicalBook |

| Melting Point | 153 °C (with decomposition) | ChemicalBook |

| pKa | 2.88 ± 0.10 (Predicted) | ChemicalBook |

| Crystal Structure | Exists as a monohydrate | --INVALID-LINK-- |

Predicted Thermal Decomposition Profile

The thermal decomposition of this compound is anticipated to proceed through two primary pathways, influenced by its constituent functional groups: the carboxylic acid and the nitro group on the pyridine ring.

-

Decarboxylation : Picolinic acid and its derivatives are known to undergo decarboxylation upon heating, yielding pyridine and carbon dioxide. The presence of the electron-withdrawing nitro group at the 5-position is expected to facilitate this process. Studies on the decarboxylation of substituted picolinic acids in aqueous solution have shown that the 5-nitro substituent increases the reaction rate.[1] This suggests that decarboxylation is a likely initial step in the thermal decomposition of solid this compound.

-

Nitro Group Decomposition : Nitroaromatic compounds are known for their energetic nature and complex decomposition pathways. The decomposition of the nitro group can lead to the release of nitrogen oxides (NOx) and other gaseous products. This process is often exothermic and can be influenced by the presence of other functional groups and the overall molecular structure.

The decomposition of this compound is therefore likely a multi-step process, initiated by decarboxylation, followed by the decomposition of the resulting nitropyridine molecule at higher temperatures. The presence of a hydrated crystal form will also influence the initial stages of thermal analysis, with an initial weight loss corresponding to the loss of water.

Comparative Thermal Data of Related Pyridine Carboxylic Acids

To provide context for the expected thermal stability of this compound, the following table summarizes the decomposition data for related pyridine carboxylic acids.

| Compound | Decomposition Onset (°C) | Decomposition Peak (°C) | Key Observations |

| Picolinic Acid (Pyridine-2-carboxylic acid) | ~110 (sublimation), ~195 (decomposition) | ~211 | Melts around 140-143°C before decomposing.[2] |

| Nicotinic Acid (Pyridine-3-carboxylic acid) | >250 | - | Generally more stable than picolinic acid. |

| Isonicotinic Acid (Pyridine-4-carboxylic acid) | >250 | - | Similar to nicotinic acid in stability. |

| 4-Nitropicolinic Acid | 157-158 (melts with decomposition) | - | Decomposition accompanies melting.[3] |

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative decomposition.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset temperature of decomposition, the temperature of maximum weight loss (from the derivative thermogravimetric, DTG, curve), and the residual mass are determined.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on melting, crystallization, and decomposition events.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting and decomposition points.

-

Data Analysis: The DSC thermogram shows endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature, peak temperature, and enthalpy change (ΔH) for each thermal event are determined.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for thermal analysis and the key factors influencing the thermal stability of this compound.

Caption: Generalized experimental workflow for TGA and DSC analysis.

Caption: Factors influencing the thermal stability of this compound.

Conclusion

A thorough understanding of the thermal stability and decomposition pathways of this compound is paramount for its successful application in research and development. While direct experimental data on its solid-state thermal decomposition is currently limited in the public domain, this guide provides a robust framework based on the compound's chemical nature and the behavior of analogous structures. The primary decomposition mechanisms are anticipated to be decarboxylation, facilitated by the picolinic acid moiety, and the decomposition of the nitro group. It is strongly recommended that researchers and drug development professionals conduct specific TGA and DSC analyses as outlined in this guide to obtain precise quantitative data for their specific batches and formulations of this compound. This will ensure safe handling and predictable performance in its intended applications.

References

Coordination Chemistry of 5-Nitropicolinic Acid with Transition Metals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitropicolinic acid (5-npic), a derivative of picolinic acid, has emerged as a versatile ligand in coordination chemistry. Its unique electronic and structural features, arising from the presence of a carboxylic acid, a pyridine nitrogen, and an electron-withdrawing nitro group, allow for a variety of coordination modes with transition metals. This technical guide provides a comprehensive overview of the coordination chemistry of this compound with transition metals, focusing on the synthesis, structural characterization, and physicochemical properties of the resulting complexes. Detailed experimental protocols, tabulated quantitative data, and graphical representations of coordination modes and experimental workflows are presented to serve as a valuable resource for researchers in inorganic chemistry, materials science, and drug development.

Introduction

Picolinic acid and its derivatives are of significant interest due to their biological activities, including neuroprotective, immunological, and anti-proliferative effects. The introduction of a nitro group at the 5-position of the pyridine ring modifies the ligand's electronic properties, influencing the structure and stability of its metal complexes. The coordination chemistry of this compound with transition metals has revealed a diverse array of structural motifs, from mononuclear complexes to multidimensional coordination polymers.[1][2] These complexes have shown promise in therapeutic applications, including anticancer and anti-inflammatory activities.[1][2] This guide aims to consolidate the current knowledge on the subject, providing a detailed technical resource for the scientific community.

Coordination Modes of this compound

This compound exhibits remarkable versatility in its coordination to metal centers. The primary coordination sites are the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. The nitro group can also participate in coordination, further expanding the structural possibilities.[1] The observed coordination modes are crucial in determining the final structure and properties of the metal-ligand assembly.

Caption: Coordination modes of 5-nitropicolinate and resulting structures.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound is typically achieved through solvothermal or hydrothermal methods, as well as standard solution-based techniques.[3][4] The choice of solvent, temperature, and metal-to-ligand ratio can influence the final product's crystallinity and dimensionality.

General Experimental Workflow

The synthesis and characterization of these complexes follow a systematic workflow, ensuring the accurate determination of their structure and properties.

Caption: General experimental workflow for synthesis and characterization.

Detailed Experimental Protocols

Synthesis of [M(5-npic)₂(H₂O)₂] (M = Co, Ni, Zn) [1]

-

Dissolution: Dissolve this compound in distilled water. In a separate vial, dissolve the corresponding transition metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, or ZnCl₂·6H₂O) in distilled water.

-

Mixing: Slowly add the metal salt solution to the this compound solution with constant stirring.

-

Crystallization: Allow the resulting solution to stand at room temperature. Single crystals suitable for X-ray diffraction will form over a period of several days.

-

Isolation: Isolate the crystals by filtration, wash with a small amount of cold distilled water, and air dry.

Synthesis of Lanthanide Complexes [Ln₂(5-npic)₆(H₂O)₄]·(H₂O)₂ (Ln = Dy, Gd, Tb) [3]

-

Preparation of Solutions: Dissolve 0.06 mmol of this compound in 2 mL of distilled water. In a separate vial, dissolve 0.02 mmol of the corresponding lanthanide salt (e.g., Dy(NO₃)₃·6H₂O, Gd(NO₃)₃·6H₂O, or TbCl₃·6H₂O) in 1 mL of distilled water.

-

Hydrothermal Reaction: Combine the two solutions in a Teflon-lined autoclave. Seal the autoclave and heat it in an oven at 95 °C for 48 hours.

-

Cooling and Crystallization: Allow the autoclave to cool slowly to room temperature.

-

Isolation: Collect the resulting crystals by filtration, wash with distilled water, and air dry.

Physicochemical Characterization

-

Elemental Analysis: Performed on a THERMO SCIENTIFIC analyzer model Flash 2000.[1]

-

FTIR Spectroscopy: Spectra are measured on a BRUKER TENSOR 27 FT-IR spectrometer using KBr pellets.[1]

-

UV-Vis Spectroscopy: Absorption measurements are carried out at 298 K on a Cary100 UV-Vis spectrophotometer.[1]

-

Single-Crystal X-ray Diffraction (SCXRD): Data is collected on a suitable single-crystal X-ray diffractometer. The structure is solved and refined using appropriate software packages.

-

Thermogravimetric Analysis (TGA): TGA is performed using a LINSEIS STA PT1600 thermal analyzer under a nitrogen atmosphere with a heating rate of 10 °C min⁻¹.[4]

Structural and Spectroscopic Data

The coordination of this compound to transition metals results in complexes with distinct structural and spectroscopic features. The data presented below is a summary from published literature.

Crystallographic Data

| Complex | Formula | Crystal System | Space Group | Ref. |

| [Mn(5-npic)₂]n | C₁₂H₆MnN₄O₈ | Monoclinic | P2₁ | [1] |

| [Cd(5-npic)₂]n | C₁₂H₆CdN₄O₈ | Monoclinic | P2₁ | [1] |

| [Cu(5-npic)₂]n | C₁₂H₆CuN₄O₈ | Triclinic | P-1 | [1] |

| [Co(5-npic)₂(H₂O)₂] | C₁₂H₈CoN₄O₁₀ | Monoclinic | P2₁/n | [1] |

| [Ni(5-npic)₂(H₂O)₂] | C₁₂H₈N₄NiO₁₀ | Monoclinic | P2₁/n | [1] |

| [Zn(5-npic)₂(H₂O)₂] | C₁₂H₈N₄O₁₀Zn | Monoclinic | P2₁/n | [1] |

| [Dy₂(5-npic)₆(H₂O)₄]·(H₂O)₂ | C₃₆H₂₈Dy₂N₁₂O₃₀ | Triclinic | P-1 | [3] |

| [Gd₂(5-npic)₆(H₂O)₄]·(H₂O)₂ | C₃₆H₂₈Gd₂N₁₂O₃₀ | Triclinic | P-1 | [3] |

| [Tb₂(5-npic)₆(H₂O)₄]·(H₂O)₂ | C₃₆H₂₈N₁₂O₃₀Tb₂ | Triclinic | P-1 | [3] |

Selected Bond Lengths (Å)

| Complex | M-N | M-O (carboxylate) | Ref. |

| [Mn(5-npic)₂]n | 2.273(5) - 2.295(5) | 2.147(4) - 2.176(5) | [1] |

| [Cd(5-npic)₂]n | 2.323(8) - 2.347(8) | 2.252(7) - 2.309(7) | [1] |

Infrared Spectroscopy Data (cm⁻¹)

The IR spectra of the complexes show characteristic shifts in the vibrational frequencies of the carboxylate and pyridine groups upon coordination.

| Compound | νas(COO⁻) | νs(COO⁻) | Δν (νas - νs) | ν(C=N) | Ref. |

| This compound | 1699 (C=O) | - | - | ~1580 | [3] |

| Lanthanide Complexes | ~1695 | ~1380 | ~315 | ~1580 | [3] |

The shift of the C=O stretching vibration of the carboxylic acid to lower wavenumbers in the lanthanide complexes is indicative of coordination between the lanthanide ions and the carboxylate group.[3]

Potential Applications in Drug Development

Recent studies have highlighted the potential of transition metal complexes of this compound in medicinal chemistry, particularly as anticancer and anti-inflammatory agents.

Anticancer and Anti-inflammatory Activity

Several complexes have been screened for their cytotoxic activity against various cancer cell lines.[1][2] For instance, the cadmium(II) complex, [Cd(5-npic)₂]n, has shown promising anticancer and anti-inflammatory properties.[2] The mechanism of action is thought to involve the modulation of cellular signaling pathways related to proliferation and inflammation.

Caption: Potential therapeutic applications of 5-npic metal complexes.

Conclusion

The coordination chemistry of this compound with transition metals is a rich and expanding field of study. The ligand's ability to adopt multiple coordination modes gives rise to a fascinating array of structures with diverse physicochemical properties. The detailed synthetic protocols, comprehensive data tables, and illustrative diagrams provided in this guide are intended to facilitate further research and development in this area. The promising biological activities of these complexes suggest that they hold significant potential for the design of novel therapeutic agents. Future work should focus on elucidating the structure-activity relationships and mechanisms of action to fully realize their therapeutic potential.

References

- 1. Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on this compound - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00265B [pubs.rsc.org]

- 2. Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on this compound - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Potential antiprostatic performance of novel lanthanide-complexes based on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 5-Nitropicolinic Acid Research

Abstract

This compound, a substituted derivative of picolinic acid, has garnered significant attention in the fields of coordination chemistry and medicinal chemistry. Its unique electronic and steric properties, arising from the presence of a pyridine ring, a carboxylic acid group, and an electron-withdrawing nitro group, make it a versatile building block for the synthesis of novel compounds with diverse applications. This review consolidates the current state of research on this compound, focusing on its synthesis, physicochemical properties, coordination behavior, and biological activities. We present a comprehensive overview of its role as a ligand in the formation of metal complexes and coordination polymers, and we delve into the emerging therapeutic potential of these compounds, particularly in the areas of oncology and anti-inflammatory research. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are provided to serve as a valuable resource for researchers in the field.

Physicochemical Properties

This compound (5-npic) is a heterocyclic organic compound.[1] Its structure, featuring a pyridine ring substituted with a carboxylic acid at the 2-position and a nitro group at the 5-position, dictates its chemical reactivity and physical characteristics.[1][2] The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring and the acidity of the carboxylic acid.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₄N₂O₄ | [2][3] |

| Molecular Weight | 168.11 g/mol | [2][3] |

| CAS Number | 30651-24-2 | [2][3] |

| Appearance | White to orange to green powder/crystal | [4] |

| Melting Point | 204 °C (decomposes) | [4] |

| pKa | 2.78 (predicted) | [1] |

| Solubility | Soluble in chloroform, dimethyl sulfoxide, dichloromethane; Insoluble in water | [1] |

Synthesis and Crystal Structure

The synthesis of picolinic acid derivatives often involves multi-step reactions starting from picolinic acid itself.[5] For instance, the synthesis of 4-aminopicolinic acid begins with the nitration of picolinic acid N-oxide, followed by catalytic hydrogenation.[5]

Crystal Structure of this compound Monohydrate

The crystal structure of this compound monohydrate (C₆H₆N₂O₅) has been determined through single-crystal X-ray diffraction.[6] The compound crystallizes in the monoclinic system with the space group C2/c.[6] The molecules form dimers through O—H···O hydrogen bonds.[6]

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c (no. 15) |

| a | 13.1766(11) Å |

| b | 5.1019(4) Å |

| c | 22.602(2) Å |

| β | 91.081(3)° |

| Volume (V) | 1519.2(2) ų |

| Z | 8 |

| Temperature (T) | 150(2) K |

| Rgt(F) | 0.0334 |

| wRref(F²) | 0.0961 |

Data sourced from the crystallographic study of this compound monohydrate.[6]

Experimental Protocol: Synthesis of 4-Nitropicolinic Acid N-Oxide

A common precursor in the synthesis of substituted picolinic acids is the N-oxide derivative. The following protocol describes the nitration of picolinic acid N-oxide.

Materials:

-

Picolinic acid N-oxide (10 g, 71.94 mmol)

-

Concentrated sulfuric acid (63 cm³)

-

Fuming nitric acid (18 cm³)

Procedure:

-

A mixture of concentrated sulfuric acid and fuming nitric acid is pre-cooled.

-

Picolinic acid N-oxide is dissolved in the cooled acid mixture, maintaining the temperature below 10 °C.

-

The resulting clear mixture is heated at 120-130 °C for 2.5 hours.

-

After heating, the mixture is cooled to room temperature and stored in a freezer overnight.

-

The resulting yellow precipitate is collected by filtration and dried in vacuo.

-

The final product is 4-nitropicolinic acid N-oxide as a pale yellow solid (7.03 g, 53% yield).[5]

Coordination Chemistry

This compound is a versatile ligand in coordination chemistry, capable of binding to metal ions in various modes through its pyridine nitrogen and carboxylate oxygen atoms.[1] This has led to the synthesis of a wide array of metal complexes and coordination polymers with diverse structural architectures, including one-dimensional (1D), two-dimensional (2D), and mononuclear structures.[7][8]

The coordination of 5-npic with transition metals such as Manganese (Mn), Cadmium (Cd), Copper (Cu), Cobalt (Co), Nickel (Ni), and Zinc (Zn) has been reported, resulting in a family of complexes with the general formulas [M(5-npic)₂]n or [M(5-npic)₂(H₂O)₂].[7][8] Additionally, lanthanide complexes with the formula [Ln₂(5-npic)₆(H₂O)₄]·(H₂O)₂ (where Ln = Dy, Gd, Tb) have been synthesized and characterized.[9][10]

These materials exhibit interesting properties, such as photoluminescence, making them valuable in materials science.[1] The d¹⁰ metal ion complexes, in particular, are of interest for their potential applications in cell bioimaging.[8]

Biological Activities and Therapeutic Potential

Research has increasingly focused on the biological activities of this compound and its metal complexes, revealing potential therapeutic applications, particularly in oncology and for inflammatory diseases.[1]

Anticancer Activity

Metal complexes of this compound have been evaluated for their anticancer properties against various tumor cell lines.[7][8] A study involving complexes with Mn(II), Cd(II), Cu(II), Co(II), Ni(II), and Zn(II) tested their cytotoxicity against B16-F10 (melanoma), HT29 (colon cancer), and HepG2 (liver cancer) cell lines.[7][8]

The most promising results were observed for the Cadmium(II) complex ([Cd(5-npic)₂]n) and the Cobalt(II) complex ([Co(5-npic)₂(H₂O)₂]) against the B16-F10 melanoma cell line.[7][8]

| Compound | Cell Line | IC₅₀ (μg/mL) |

| [Cd(5-npic)₂]n | B16-F10 | 26.94 |

| [Co(5-npic)₂(H₂O)₂] | B16-F10 | 45.10 |

Data from cytotoxicity studies of metal complexes based on this compound.[7][8]

Furthermore, lanthanide complexes of 5-npic have demonstrated significant antitumoral activity against the PC-3 prostatic cancer cell line, showing 50-60% activity at a concentration of 500 μg/mL.[9] Interestingly, the study noted that the free this compound ligand itself exhibited the strongest toxic effect, suggesting it plays a key role in the overall anticancer performance of the complexes.[9]

Anti-inflammatory Activity

The anti-inflammatory potential of this compound metal complexes has also been investigated.[7][8] Using RAW 264.7 macrophage cells, the study measured the inhibition of nitric oxide (NO) production.

The Cadmium(II), Copper(II), and Zinc(II) complexes showed promising anti-inflammatory activity.[7][8] The Cadmium(II) complex, in particular, exhibited a very low IC₅₀ value for NO inhibition, highlighting its potential as a potent anti-inflammatory agent.[7]

| Compound | IC₅₀ for NO inhibition (μg/mL) |

| [Cd(5-npic)₂]n | 5.38 |

| [Cu(5-npic)₂]n | 24.10 |

| [Zn(5-npic)₂(H₂O)₂] | 17.63 |

Data from anti-inflammatory studies using RAW 264.7 cells.[7][8]

Experimental Protocol: Cytotoxicity Assay

Cell Lines:

-

B16-F10 (melanoma)

-

HT29 (colon cancer)

-

HepG2 (liver cancer)

-

RAW 264.7 (macrophages for anti-inflammatory studies)

General Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The compounds (this compound and its metal complexes) are dissolved, typically in DMSO, and then diluted to various concentrations in the cell culture medium.

-

The cells are treated with the different concentrations of the compounds for a specified period (e.g., 24, 48, or 72 hours).

-

Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

For anti-inflammatory assays, lipopolysaccharide (LPS) is used to induce nitric oxide production in RAW 264.7 cells. The amount of NO in the culture supernatant is then quantified using the Griess reagent.

-

The IC₅₀ values (the concentration of the compound that causes 50% inhibition of cell growth or NO production) are calculated from the dose-response curves.

Conclusion

This compound has proven to be a molecule of significant interest with a growing body of research highlighting its importance. Its utility as a versatile ligand has enabled the construction of a diverse range of coordination compounds with unique structural features and photophysical properties. The demonstrated anticancer and anti-inflammatory activities of its metal complexes, particularly those involving cadmium, cobalt, and zinc, open promising avenues for the development of novel therapeutic agents. The intrinsic biological activity of the this compound ligand itself further underscores its potential in drug design. Future research should continue to explore the synthesis of new derivatives and metal complexes, expand the scope of biological evaluations to understand the mechanisms of action, and optimize the therapeutic properties of these promising compounds. This review provides a solid foundation for scientists and researchers to build upon in their exploration of this compound and its multifaceted applications.

References

- 1. 6-Methyl-5-nitropicolinic Acid|24194-98-7|Research Chemical [benchchem.com]

- 2. 2-Pyridinecarboxylic acid, 5-nitro- [webbook.nist.gov]

- 3. This compound | C6H4N2O4 | CID 520488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Nitro-2-pyridinecarboxylic Acid | 30651-24-2 | TCI EUROPE N.V. [tcichemicals.com]

- 5. irl.umsl.edu [irl.umsl.edu]

- 6. researchgate.net [researchgate.net]

- 7. Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on this compound - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on this compound - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00265B [pubs.rsc.org]

- 9. Potential antiprostatic performance of novel lanthanide-complexes based on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potential antiprostatic performance of novel lanthanide-complexes based on this compound - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Theoretical and DFT Studies of 5-Nitropicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies involving 5-Nitropicolinic acid (5-npic), a molecule of significant interest in coordination chemistry and medicinal research. While the majority of existing research focuses on the properties of its metal complexes, this document outlines the principles and methodologies of applying Density Functional Theory (DFT) to understand the intrinsic properties of the this compound ligand itself.

Introduction to this compound

This compound (IUPAC name: 5-nitropyridine-2-carboxylic acid) is a derivative of picolinic acid, which is a metabolic product of L-tryptophan.[1] The presence of the electron-withdrawing nitro group (-NO2) and the chelating carboxyl (-COOH) and pyridine nitrogen groups make 5-npic a versatile ligand for forming stable complexes with a variety of metal ions.[2] These metal complexes have shown promising potential as anticancer and anti-inflammatory agents, driving the need for a deeper understanding of their electronic and structural properties, which are fundamentally influenced by the 5-npic ligand.[3][4] Theoretical studies, particularly DFT calculations, are indispensable tools for elucidating these properties at a molecular level.

Methodologies: The DFT Approach

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[5] For a molecule like this compound, DFT is employed to predict its geometry, vibrational frequencies, and electronic properties with high accuracy.

Experimental and Computational Protocols

A typical computational protocol for analyzing this compound using DFT involves the following steps:

-

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. This is crucial for obtaining accurate predictions of other properties.

-

Method: The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is commonly used due to its balance of accuracy and computational cost for organic molecules.[6][7]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is often employed. The inclusion of diffuse functions (++) and polarization functions (d,p) is important for accurately describing systems with lone pairs, pi-bonds, and potential hydrogen bonding.[6]

-

Software: Gaussian, ORCA, and GAMESS are standard quantum chemistry software packages used for these calculations.

-

-

Vibrational Frequency Analysis: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

Electronic Property Calculation: Key electronic descriptors are calculated to understand the molecule's reactivity and charge distribution.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The energy gap between them (ΔE) is a critical indicator of chemical reactivity and stability.[7][11][12]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

-

Mulliken Population Analysis: This method partitions the total charge density among the atoms in the molecule, providing insights into atomic charges.

-

The general workflow for such a theoretical investigation is illustrated below.

Caption: General workflow for DFT calculations on a molecule.